Tenofovir alafenamide Tenofovir alafenamide Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
Brand Name: Vulcanchem
CAS No.: 379270-37-8
VCID: VC20749609
InChI: InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1
SMILES: CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Molecular Formula: C21H29N6O5P
Molecular Weight: 476.5 g/mol

Tenofovir alafenamide

CAS No.: 379270-37-8

Cat. No.: VC20749609

Molecular Formula: C21H29N6O5P

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Tenofovir alafenamide - 379270-37-8

CAS No. 379270-37-8
Molecular Formula C21H29N6O5P
Molecular Weight 476.5 g/mol
IUPAC Name propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate
Standard InChI InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1
Standard InChI Key LDEKQSIMHVQZJK-ICJZZFAUSA-N
Isomeric SMILES CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
SMILES CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Canonical SMILES CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Melting Point 104-107 ºC

Mechanism of Action and Pharmacological Properties

Tenofovir alafenamide functions as a prodrug that delivers tenofovir more efficiently to target cells where it is converted to the active metabolite tenofovir diphosphate . Unlike TDF, which rapidly converts to tenofovir in the bloodstream after absorption, TAF remains stable in plasma and preferentially enters target cells before conversion, resulting in higher intracellular concentrations of the active drug . Once inside target cells, TAF is hydrolyzed to tenofovir by the activity of cathepsin A or carboxylesterase 1, enzymes that are predominantly found in target tissues rather than in circulation . This targeted activation mechanism allows for significantly higher concentrations of active drug in lymphoid cells, including peripheral blood mononuclear cells, while maintaining lower systemic exposure .

The active metabolite, tenofovir diphosphate, exerts its antiviral activity through multiple mechanisms including inhibition of viral polymerase, causing chain termination, and inhibition of viral synthesis . Specifically, TAF has demonstrated inhibitory action against targets including HIV-1 reverse transcriptase/RNase H, HIV-1 Gag-Pol polyprotein, HBV reverse transcriptase, and HBV DNA polymerase . This broad-spectrum activity against key viral enzymes explains its efficacy in treating both HIV and chronic hepatitis B infections . The higher intracellular accumulation of the active metabolite achieved with TAF compared to TDF contributes to its potent antiviral activity at substantially lower doses .

Pharmacokinetic Profile

Tenofovir alafenamide demonstrates a distinct pharmacokinetic profile characterized by rapid absorption, efficient cellular penetration, and minimal renal elimination compared to TDF . After oral administration, TAF is rapidly absorbed by the gut, with peak plasma concentrations observed approximately 2 hours post-administration . A single dose of TAF results in approximately 73% of the dose being detected in plasma, with a peak concentration of 16 ng/ml and an AUC of 270 ng*h/mL . These pharmacokinetic parameters reflect TAF's improved bioavailability compared to the parent compound tenofovir .

TAF presents approximately 91% lower plasma concentration with an intracellular presence approximately 20-fold higher when compared to TDF . This favorable distribution pattern results from TAF's prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate . Importantly, TAF accumulates preferentially in peripheral blood mononuclear cells compared to red blood cells, which enhances its therapeutic targeting . The compound exhibits approximately 80% protein binding in plasma, which contributes to its pharmacokinetic profile and tissue distribution characteristics .

Metabolism and Elimination

The metabolism of tenofovir alafenamide occurs primarily intracellularly, where it is hydrolyzed to tenofovir by cathepsin A or carboxylesterase 1 . This intracellular activation mechanism is a crucial distinction from TDF, as TAF maintains significant stability in plasma and thus delivers more intact prodrug to target cells before conversion . After activation, tenofovir undergoes further processing, and after 1-2 days, it is detected in plasma almost completely transformed to uric acid . This metabolic pathway contributes to TAF's improved safety profile, particularly regarding renal toxicity, as less tenofovir circulates systemically .

Efficacy Studies and Comparative Analysis

HIV Treatment Efficacy

Multiple clinical studies have established the efficacy of tenofovir alafenamide for HIV treatment, consistently demonstrating non-inferiority and often superiority compared to TDF-based regimens . In a landmark study with 96-week follow-up, TAF demonstrated superiority over TDF, with 93% versus 89% of patients achieving virologic suppression of HIV RNA to < 50 copies/mL (P = 0.017) . The efficacy advantage persisted with longer follow-up, as demonstrated in 144-week data showing TAF superior to TDF in virologic efficacy (84.2% versus 80.0%; 95% CI: 0.6%-7.8%) . This sustained virologic suppression underscores TAF's suitability for long-term management of HIV infection.

The ADVANCE trial, an ongoing phase III, open-label, randomized trial conducted in South Africa, compared dolutegravir plus emtricitabine plus either TDF or TAF to standard of care for HIV treatment . With over 1000 participants enrolled and followed for 96 weeks, results at week 48 showed viral suppression to an HIV-1 RNA level of <50 copies/mL in 84% of the TAF group and 85% of the TDF group compared to 79% in the standard-of-care group . These results demonstrated non-inferiority of both tenofovir-based regimens, with the TAF-based regimen showing less effect on bone density and renal function than the other regimens . Notably, weight increase was greatest in the TAF-based group and among female patients, an observation that warrants consideration in clinical practice .

Chronic Hepatitis B Treatment Efficacy

TAF has demonstrated impressive long-term efficacy for the treatment of chronic hepatitis B infection across multiple studies . Eight-year efficacy data from two phase 3 studies revealed favorable safety and tolerability with high rates of viral suppression and no development of resistance . These studies included both HBeAg-negative and HBeAg-positive patients, providing comprehensive evidence for TAF's efficacy across different CHB patient populations .

In the 5-year extension of two phase 3 randomized controlled trials comparing TAF to TDF for CHB treatment, high rates of viral suppression were achieved across all treatment groups . By year 5, viral suppression rates were 85% in the TAF-only group, 83% in patients who switched from TDF to TAF after year 2, and 90% in patients who switched from TDF to TAF after year 3 . The consistency of these high suppression rates across different treatment scenarios further supports TAF's robust antiviral efficacy . Importantly, throughout the 5-year treatment duration, no patients developed treatment resistance to either TAF or TDF, as confirmed by deep sequencing of polymerase/reverse transcriptase . This lack of resistance development is a critical advantage for long-term chronic infection management.

Pharmacology in Special Populations

Renal Impairment

The pharmacokinetics of tenofovir alafenamide in patients with renal impairment have been specifically evaluated to guide appropriate dosing in this population . A dedicated phase 1 study assessed TAF and tenofovir pharmacokinetics in HIV-uninfected subjects with severe renal impairment (estimated glomerular filtration rate 15-29 ml/min) compared to matched healthy controls . This study provided valuable insights into how renal function affects TAF disposition and informed dosing recommendations for patients with impaired kidney function .

The data from this study are summarized in the following table:

ParameterMean value (% CV) for individuals with:% GLS mean ratio (90% CI)
Severe renal impairment (n = 14)Normal renal function (n = 13)
AUC inf (ng · h/ml)513 (47.3)267 (49.2)
AUC last (ng · h/ml)511 (47.4)266 (49.5)
C max (ng/ml)364 (65.7)199 (62.1)
t 1/2 (h)0.75 (51.8)0.53 (22.8)
CL/F (ml/min)61,700 (56.8)118,000 (53.9)

Clinical Considerations and Future Directions

Tenofovir alafenamide represents a significant advancement in antiviral therapy, offering several advantages over its predecessor TDF while maintaining high efficacy . Its improved safety profile, particularly regarding renal function and bone mineral density, makes it an attractive option for long-term therapy of chronic viral infections such as HIV and hepatitis B . The ability to achieve potent antiviral efficacy at lower doses with reduced systemic exposure contributes to TAF's favorable risk-benefit profile .

The long-term efficacy data for TAF is particularly impressive, with studies showing sustained viral suppression without development of resistance through 8 years of treatment for chronic hepatitis B . Similarly, HIV treatment studies have demonstrated sustained virologic efficacy through 144 weeks, often superior to TDF-based regimens . This consistent long-term efficacy, combined with the improved safety profile, positions TAF as a preferred option for many patients requiring long-term antiviral therapy .

Future research directions may include exploring TAF's potential in additional viral infections, optimizing dosing strategies for special populations, and investigating its long-term safety beyond the current follow-up periods . The continued development of fixed-dose combinations incorporating TAF may further enhance its utility in clinical practice by improving adherence and convenience . As the global burden of HIV and hepatitis B remains significant, TAF's improved safety profile and potent efficacy make it an important therapeutic option in the ongoing effort to combat these chronic viral infections.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator